7-Chloro-8-Methylquinoline
Overview
Description
7-Chloro-8-methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The compound , 7-chloro-8-methylquinoline, is structurally related to various other chloroquinoline derivatives that have been synthesized and studied for their potential pharmacological properties.
Synthesis Analysis
The synthesis of chloroquinoline derivatives often involves the introduction of chloro and other substituent groups into the quinoline ring system. For instance, the chloromethylation of 8-hydroxyquinoline has been reported to yield a chloromethyl derivative, which is likely to be 7-chloromethyl-8-hydroxyquinoline hydrochloride . This derivative can be further modified in alkaline solution to produce the 7-hydroxymethyl compound. Similarly, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has been achieved with good to excellent yields by reacting 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine . Another study reports the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates using a similar method . These methods demonstrate the versatility of synthetic approaches to modify the 7-chloroquinoline scaffold.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline was determined using single-crystal X-ray diffraction, revealing a coplanar conformation of the styrylquinoline subunit . Additionally, the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines has been characterized in solution using multinuclear NMR spectroscopy and high-resolution mass spectrometry, with single-crystal X-ray structures presented for some of the compounds .
Chemical Reactions Analysis
The reactivity of chloroquinoline derivatives allows for further chemical transformations. For instance, the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde in ethanol leads to the formation of new 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones . The use of secondary amines in this reaction yields different products, demonstrating the influence of reactants on the outcome of the chemical reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the crystallographic data of a synthesized styrylquinoline compound provides insights into its density and molecular geometry . The biological evaluation of synthesized compounds also sheds light on their chemical properties, as seen in the antimalarial, antimicrobial, and anticancer activities of new 7-chloroquinoline derivatives synthesized using ultrasound irradiation .
Scientific Research Applications
Photolysis in Aqueous Systems
7-Chloro-8-Methylquinoline (7-CMQ) has been studied in the context of photodegradation of certain herbicides. In a study by Pinna and Pusino (2012), it was observed that under UV irradiation, 7-chloro-3-methylquinoline-8-carboxylic acid rapidly degraded into 7-CMQ through a decarboxylation reaction. This reaction rate was affected by the presence of dissolved organic carbon, indicating a potential application in environmental chemistry and herbicide photolysis research (Pinna & Pusino, 2012).
Antibacterial Properties
7-CMQ has been involved in the synthesis of new antibacterial agents. Al-Hiari et al. (2007) synthesized various 8-nitrofluoroquinolone models using 7-CMQ as a synthon and investigated their antibacterial properties. Some derivatives exhibited significant activity against both gram-positive and gram-negative strains, highlighting its potential in developing new antimicrobial agents (Al-Hiari et al., 2007).
Synthesis of Antitumor Agents
The compound has been used in synthesizing novel quinolindiones, which are of interest in antitumor research. Behforouz et al. (1996) reported the synthesis of various 7-(N-formyl-, 7-(N-acetyl-, and 7-(N-isobutyrylamino)-2-methylquinoline-5,8-diones, starting from 8-hydroxy-2-methylquinoline. These compounds have potential applications in developing potent antitumor agents (Behforouz et al., 1996).
Foodborne Bacteria Inhibition
7-CMQ analogues have been studied for their antimicrobial activities against foodborne bacteria. Kim et al. (2014) investigated the antimicrobial activities of 4-methylquinoline analogues, including 7-CMQ, against various foodborne bacteria. These compounds could be useful in developing natural preservatives and pharmaceuticals (Kim et al., 2014).
Synthesis of Novel Derivatives
7-CMQ has been used in the synthesis of new chemical compounds with potential pharmaceutical applications. For example, the synthesis of new 8-nitrofluoroquinolone derivatives using 7-CMQ was explored by Al-Hiari et al. (2007), showing the compound's versatility in synthetic chemistry (Al-Hiari et al., 2007).
Future Directions
While specific future directions for 7-Chloro-8-Methylquinoline are not detailed in the search results, compounds containing the 8-hydroxyquinoline moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
7-chloro-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWDCLXGUJHNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517900 | |
Record name | 7-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-Methylquinoline | |
CAS RN |
78941-93-2 | |
Record name | 7-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-8-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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